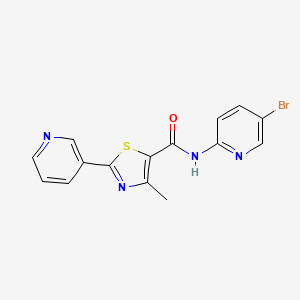

![molecular formula C16H19N3O3S B4582453 2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4582453.png)

2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide

Overview

Description

Synthesis Analysis

The synthesis of compounds related to "2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide" involves complex chemical reactions, including alkylation of potassium salts and aminolysis of activated acids with N,N’-carbonyldiimidazole (CDI). These methods have been applied to produce novel compounds with thiazole and thiadiazole fragments, indicating a versatile approach to modifying the quinazolinyl core for enhanced biological activities (Kovalenko et al., 2012).

Molecular Structure Analysis

The molecular structure of these compounds is confirmed through various analytical techniques, including IR, 1H NMR, MS, and EI-MS analysis. This comprehensive analysis ensures the accurate identification of the synthesized compounds, allowing for a detailed understanding of their molecular frameworks (Kovalenko et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of these compounds has been explored through their ability to undergo various reactions, including the formation of cytotoxic compounds when tested against different cancer cell lines. This indicates not only the chemical versatility of the quinazolinyl core but also its potential for contributing to anticancer research (Kovalenko et al., 2012).

Physical Properties Analysis

While the specific physical properties of "2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide" are not detailed in the available literature, the analysis of related compounds suggests that their physical properties, such as solubility and melting points, can be finely tuned by altering the substituents on the quinazolinyl core. This adjustability is crucial for optimizing the compounds for various applications, including medicinal chemistry.

Chemical Properties Analysis

The chemical properties of quinazolinyl-based compounds are characterized by their reactivity and the potential for diverse biological activities. The structure-activity relationship (SAR) analysis of these compounds reveals that minor modifications to the molecular structure can significantly impact their biological efficacy, highlighting the importance of detailed chemical property analysis in the development of therapeutically relevant compounds (Kovalenko et al., 2012).

Scientific Research Applications

Synthesis Techniques and Derivative Development

Quinazolinone derivatives are synthesized through various methods aiming at obtaining compounds with potential for diverse biological activities. For example, Fathalla et al. (2007) developed a convenient synthesis of 1-substituted-4-methyl-5-oxo [1,2,4]triazolo[4,3-a]quinazolines, showcasing the versatility of quinazolinone frameworks for modifications and potential activity as non-sedative H1-antihistamines (Fathalla, Rayes, & Ali, 2007).

Anticancer and Antimicrobial Activities

Quinazolinone derivatives exhibit a range of biological activities, including anticancer and antimicrobial effects. Kovalenko et al. (2012) reported on substituted 2-[(2-Oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments showing considerable cytotoxicity and anticancer activity, particularly against colon cancer, melanoma, and ovarian cancer cell lines (Kovalenko et al., 2012).

Histamine H4 Receptor Inverse Agonists

Quinazolinone derivatives have been explored as histamine H4 receptor inverse agonists, indicating their potential in treating inflammatory diseases. Smits et al. (2008) discovered quinazoline-containing H4R compounds, highlighting the therapeutic benefits of dual-action H1R/H4R ligands in anti-inflammatory properties (Smits et al., 2008).

Anticonvulsant Effects

Investigations into the anticonvulsant activity of quinazolinone derivatives have shown that some compounds exhibit weak to moderate effects in seizure models, contributing to the understanding of structure-activity relationships in medicinal chemistry (Bunyatyan et al., 2020).

properties

IUPAC Name |

2-(3-methyl-4-oxoquinazolin-2-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c1-19-15(21)12-6-2-3-7-13(12)18-16(19)23-10-14(20)17-9-11-5-4-8-22-11/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPWYRLETDIERU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NCC3CCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethyl-1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperidine](/img/structure/B4582384.png)

![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dichlorophenyl)thiourea](/img/structure/B4582390.png)

acetonitrile](/img/structure/B4582397.png)

![1-[(4-chlorophenyl)sulfonyl]-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole](/img/structure/B4582409.png)

![2-(2-fluorophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B4582412.png)

![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4582419.png)

![methyl 4-cyano-3-methyl-5-{[5-(2-nitrophenyl)-2-furoyl]amino}-2-thiophenecarboxylate](/img/structure/B4582429.png)

![2-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B4582437.png)

![4-[(3,5-dimethylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4582446.png)

![N-(4-bromo-3-chlorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4582450.png)

![N-[amino(imino)methyl]-4-{[3-(2,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B4582452.png)